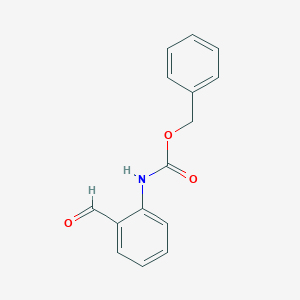

Benzyl (2-formylphenyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(2-formylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-10-13-8-4-5-9-14(13)16-15(18)19-11-12-6-2-1-3-7-12/h1-10H,11H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABABUPJKIXZCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561466 | |

| Record name | Benzyl (2-formylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127506-06-3 | |

| Record name | Phenylmethyl N-(2-formylphenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127506-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (2-formylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of Benzyl (2-formylphenyl)carbamate

An In-depth Technical Guide to Benzyl (2-formylphenyl)carbamate

Abstract

This compound, also known as 2-(Benzyloxycarbonylamino)benzaldehyde, is a bifunctional organic compound of significant interest in synthetic and medicinal chemistry. Its structure uniquely combines a reactive aldehyde moiety with a stable, yet removable, benzyl carbamate-protected amine on an aromatic scaffold. This strategic arrangement makes it a valuable intermediate for the construction of complex heterocyclic systems, particularly those of pharmaceutical relevance. This guide provides a comprehensive overview of its physical and chemical properties, a detailed, field-tested synthesis protocol, spectroscopic characterization, and an exploration of its synthetic utility and applications in drug discovery.

Nomenclature and Molecular Structure

Correctly identifying a chemical entity is the foundation of scientific communication. This compound is known by several names, and its structure is key to its reactivity.

-

IUPAC Name: benzyl N-(2-formylphenyl)carbamate

-

Synonym: 2-(Benzyloxycarbonylamino)benzaldehyde

-

Molecular Formula: C₁₅H₁₃NO₃[1]

-

CAS Number: While a dedicated CAS number is not broadly indexed, its identity is confirmed through structural data and its role as a synthetic intermediate.

-

Molecular Weight: 255.26 g/mol [2]

The molecule's architecture features a benzene ring substituted at the 1- and 2-positions with an aldehyde (-CHO) group and a nitrogen atom, respectively. This nitrogen is protected by a benzyloxycarbonyl (Cbz or Z) group, a common protecting group in organic synthesis.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application conditions. The data below has been compiled from crystallographic studies and computational models.

| Property | Value | Source(s) |

| Appearance | Inferred to be a solid at room temperature, likely a crystalline powder. | [2] |

| Molecular Weight | 255.26 g/mol | [2] |

| Molecular Formula | C₁₅H₁₃NO₃ | [1] |

| Crystal System | Monoclinic | [2] |

| Space Group | P2/n | [2] |

| Solubility | Soluble in organic solvents like dichloromethane, diethyl ether, and likely soluble in others such as ethyl acetate, THF, and acetone. Moderately soluble in water. | [2][3] |

| Melting Point | Not explicitly reported, but related compounds like Benzyl carbamate have a melting point of 86-89 °C. | [4][5] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a straightforward N-protection reaction. The choice of reagents and conditions is critical for achieving a high yield and purity, preventing side reactions involving the sensitive aldehyde group.

Experimental Protocol: Synthesis

This protocol is adapted from a reported synthesis used for preparing a sample for single-crystal X-ray analysis.[2]

Objective: To protect the amine group of 2-aminobenzaldehyde with a benzyloxycarbonyl (Cbz) group.

Reagents:

-

2-Aminobenzaldehyde

-

Benzyl chloroformate (Cbz-Cl)

-

N,N-Diisopropylethylamine (DIPEA or Hünig's base)

-

Dry Dichloromethane (DCM)

-

Diethyl ether

-

Distilled water

Procedure:

-

Reaction Setup: Dissolve 2-aminobenzaldehyde (1.0 eq) in dry dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Place the flask under an inert atmosphere (Argon or Nitrogen) and cool to 0 °C in an ice bath.

-

Base Addition: Add N,N-Diisopropylethylamine (1.0 eq) to the cooled solution. Stir for 20 minutes.

-

Scientist's Insight: DIPEA is a non-nucleophilic base. Its role is to quench the HCl generated during the reaction without competing with the primary amine as a nucleophile, which could otherwise consume the benzyl chloroformate.

-

-

Acylation: Slowly add benzyl chloroformate (1.0 eq) dropwise to the reaction mixture.

-

Reaction Progression: Allow the solution to warm to room temperature and stir for 2-3 days. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, concentrate the solution under reduced pressure. The crude residue is then subjected to an aqueous work-up. Extract the product using diethyl ether (3x) and wash with distilled water.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel if necessary.

Caption: Experimental workflow for the synthesis of the title compound.

Spectroscopic and Structural Characterization

Validation of the molecular structure is paramount. The following data, primarily from infrared spectroscopy and X-ray crystallography, serves as a fingerprint for this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence for the key functional groups.[2]

-

~3267 cm⁻¹: N-H stretching vibration of the carbamate.

-

~1726 cm⁻¹: C=O stretching of the carbamate's ester carbonyl group.[2] This is a strong, characteristic peak.

-

~1670 cm⁻¹: C=O stretching of the aromatic aldehyde.[2]

-

~1609, 1533, 1453 cm⁻¹: Aromatic C=C stretching vibrations.[2]

-

~1239 cm⁻¹: C-O stretching of the ester group.[2]

-

-

X-ray Crystallography: A single-crystal X-ray study confirms the molecular connectivity and conformation in the solid state. The analysis revealed an intramolecular N—H···O hydrogen bond between the carbamate N-H and the aldehyde's oxygen atom, which helps to establish a planar conformation.[2] This interaction is a key structural feature influencing the compound's reactivity.

Chemical Reactivity and Synthetic Applications

The synthetic value of this compound lies in the orthogonal reactivity of its two functional groups. The aldehyde is an electrophilic center, while the Cbz-protected amine is stable to many conditions but can be deprotected when needed.

Reactivity of the Aldehyde Group

The formyl group is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. It can participate in:

-

Reductive Amination: Reaction with amines in the presence of a reducing agent to form secondary amines.

-

Wittig Reaction: Conversion to an alkene.

-

Cyclization Reactions: Intramolecular reactions with a nucleophile to form heterocyclic rings.

Key Application: Synthesis of Heterocycles

A primary application is as a precursor to nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals. For instance, it is used in the synthesis of 3,1-benzoxazin-2-ones .[6]

In a reported method, this compound is treated with an alkyl bromide and a base.[6] The reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization and alkoxy rearrangement, efficiently constructing the benzoxazinone core in a single step.[6] This highlights the compound's utility in step-economical synthetic strategies.[6]

The aldehyde functionality makes it a valuable building block in multicomponent reactions (MCRs), which are powerful tools for generating libraries of complex molecules for drug discovery screening.[7]

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for this compound. However, its safety profile can be inferred from its constituent parts: benzyl carbamate and substituted benzaldehydes.

-

General Handling: Use in a well-ventilated area or a chemical fume hood.[8] Avoid breathing dust and contact with skin and eyes.[8][9] Standard personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, should be worn.[8]

-

Potential Hazards:

-

Storage: Keep in a cool, dry, and well-ventilated place in a tightly sealed container.[9]

-

In case of Exposure:

Conclusion

This compound is a strategically designed synthetic intermediate whose value is derived from the interplay between its aldehyde and protected amine functionalities. This guide has outlined its core properties, provided a robust synthesis protocol, and highlighted its application in the construction of complex molecular architectures relevant to pharmaceutical and chemical research. Proper handling and an understanding of its reactivity are key to unlocking its full potential in the laboratory.

References

-

Convenient synthesis of N-alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearrangement. (2023). RSC Publishing. Available at: [Link]

-

This compound. PubChem, National Institutes of Health. Available at: [Link]

-

Benzyl carbamate. PubChem, National Institutes of Health. Available at: [Link]

-

SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]

-

Benzyl carbamate Safety Data Sheet. Thermo Fisher Scientific. Available at: [Link]

-

PERU-BALM natural Safety Data Sheet. Carl ROTH. Available at: [Link]

-

Walji, D. V. B., Storey, J. M. D., & Harrison, W. T. A. (2007). Benzyl N-(2-formylphenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2120–o2121. Available at: [Link]

-

Synthesis of Benzyl{[[2-(o-fluorobenzoyl)-4-nitrophenyl]carbamoyl]methyl}carbamate. PrepChem. Available at: [Link]

-

Benzyl carbamate. Wikipedia. Available at: [Link]

-

Benzyl carbamate. Grokipedia. Available at: [Link]

-

The Chemistry of Benzyl Carbamate: Synthesis and Applications Explained. Penghui. Available at: [Link]

-

benzyl N-[[2-[2-[[3-(dimethylamino)-2,2-dimethylpropyl]carbamoyl]phenyl]phenyl]methyl]carbamate. PubChem, National Institutes of Health. Available at: [Link]

-

Plz help in identifying the compound? ResearchGate. Available at: [Link]

-

Benzyl (3,5-difluoro-4-formylphenyl)carbamate. PubChem, National Institutes of Health. Available at: [Link]

-

Benzylcarbamate. NIST WebBook. Available at: [Link]

-

Fmoc-allyl-L-glycine. Chem-Impex. Available at: [Link]

-

Supplemmentary Info for RSC adv. after corrections. The Royal Society of Chemistry. Available at: [Link]

-

Enhanced Benzaldehyde Tolerance in Zymomonas mobilis Biofilms and the Potential of Biofilm Applications in Fine-Chemical Production. PMC, National Institutes of Health. Available at: [Link]

-

Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. MDPI. Available at: [Link]

-

Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journals. Available at: [Link]

-

APPLICATIONS OF BENZALDEHYDE. TECHVINA. Available at: [Link]

- Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides. Google Patents.

-

Fmoc-AllylGly-OH. Aapptec Peptides. Available at: [Link]

Sources

- 1. This compound | C15H13NO3 | CID 14543064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzyl carbamate - Wikipedia [en.wikipedia.org]

- 4. fishersci.com [fishersci.com]

- 5. nbinno.com [nbinno.com]

- 6. Convenient synthesis of N -alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearran ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00812F [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. Benzyl carbamate | C8H9NO2 | CID 12136 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzyl (2-formylphenyl)carbamate: Synthesis, Properties, and Applications in Heterocyclic Chemistry

This technical guide provides a comprehensive overview of Benzyl (2-formylphenyl)carbamate, a key intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed insights into its synthesis, physicochemical properties, and significant applications, particularly in the construction of bioactive heterocyclic scaffolds.

Core Compound Identification

This compound is a bifunctional organic molecule that serves as a valuable building block in multi-step organic synthesis.

The structure combines a carbamate protecting group with a reactive aldehyde functionality on a phenyl ring, making it a versatile precursor for a range of chemical transformations.

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's physical and chemical properties is essential for its effective use in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃NO₃ | [1][3][4] |

| Molecular Weight | 255.27 g/mol | [1] |

| Appearance | Colorless crystals | [3] |

| Melting Point | Not explicitly stated in the search results. | |

| Solubility | Soluble in common organic solvents like dichloromethane and diethyl ether. | [3] |

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands at 1726 cm⁻¹ (C=O, ester), 1670 cm⁻¹ (C=O, aldehyde), and various bands corresponding to aromatic C-H and C=C bonds (1609, 1533, 1453 cm⁻¹), as well as a C-O stretching band at 1239 cm⁻¹.[3]

Synthesis of this compound

The synthesis of this compound is achieved through the protection of 2-aminobenzaldehyde with benzyl chloroformate. This procedure effectively masks the amine functionality, allowing for selective reactions at the aldehyde group in subsequent steps.

Synthesis Workflow

The overall workflow for the synthesis of this compound is depicted below.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is based on the synthesis described in the crystallographic study of the compound.[3]

Materials:

-

2-Aminobenzaldehyde

-

Benzyl chloroformate

-

N,N-diisopropylethylamine

-

Dry Dichloromethane (CH₂Cl₂)

-

Diethyl ether

-

Distilled water

-

Argon or Nitrogen gas

-

Standard laboratory glassware

-

Ice bath

-

Magnetic stirrer

Procedure:

-

To a solution of 2-aminobenzaldehyde (1.0 eq) in dry dichloromethane under an inert atmosphere (argon), add N,N-diisopropylethylamine (1.0 eq) while stirring in an ice bath.

-

After 20 minutes, add benzyl chloroformate (1.0 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 3 days. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the crude solution under reduced pressure.

-

Perform an aqueous work-up by extracting the residue with diethyl ether and washing with distilled water.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

Purification of the crude product by a suitable method (e.g., column chromatography or recrystallization) affords pure this compound.

Applications in Drug Development and Heterocyclic Synthesis

The primary utility of this compound lies in its role as a precursor for the synthesis of N-alkyl-3,1-benzoxazin-2-ones.[5] This class of heterocyclic compounds is of significant interest in medicinal chemistry due to their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities.[5]

Synthesis of N-alkyl-3,1-benzoxazin-2-ones

A practical and step-economical protocol has been developed to prepare N-alkyl-3,1-benzoxazin-2-one derivatives from this compound via a one-step alkylation/alkoxy rearrangement.[5] This reaction is significant as it constructs three new chemical bonds and one ring in a single step.[5]

Reaction Mechanism:

The proposed mechanism involves the initial N-alkylation of the carbamate, followed by an alkoxide-induced intramolecular cyclization.[5] The alkoxide, which can be generated from the partial decomposition of the carbamate under basic conditions, acts as a catalyst in this process.[5]

Caption: Proposed mechanism for the formation of N-alkyl-3,1-benzoxazin-2-ones.

Relevance to Drug Discovery

The 3,1-benzoxazin-2-one scaffold is a valuable pharmacophore. For instance, Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV/AIDS, features this heterocyclic core.[5] The synthetic accessibility of N-alkyl-3,1-benzoxazin-2-ones from this compound makes this an attractive route for the generation of analog libraries for drug discovery programs targeting viral enzymes and other biological targets. Other compounds containing this moiety have shown activity as oxytocin receptor antagonists.[5]

Potential Biological Signaling Pathway Involvement

As N-alkyl-3,1-benzoxazin-2-ones derived from this compound include compounds with anti-HIV activity, a relevant biological pathway to consider is the inhibition of HIV reverse transcriptase.

Caption: Inhibition of HIV reverse transcriptase by N-alkyl-3,1-benzoxazin-2-one derivatives.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety glasses.[6]

-

Handling: Use in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes.[6] Wash hands thoroughly after handling.[6]

-

Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation and the presence of two key functional groups, a protected amine and an aldehyde, make it an ideal starting material for the construction of complex heterocyclic molecules. The development of a one-step synthesis of N-alkyl-3,1-benzoxazin-2-ones from this carbamate highlights its importance in medicinal chemistry and drug discovery, providing an efficient pathway to a class of biologically active compounds. Researchers and scientists in these fields will find this compound to be a useful tool in the synthesis of novel chemical entities with therapeutic potential.

References

-

Tian, G., et al. (2023). Convenient synthesis of N-alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearrangement. RSC Advances. [Link]

-

Cole-Parmer. Material Safety Data Sheet. [Link]

-

PubChem. Benzyl (3,5-difluoro-4-formylphenyl)carbamate. [Link]

-

Carl ROTH. Safety data sheet. [Link]

-

PubChem. This compound. [Link]

-

Walji, D. V. B., Storey, J. M. D., & Harrison, W. T. A. (2007). Benzyl N-(2-formylphenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2120-o2121. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

PubChem. Benzyl carbamate. [Link]

-

NIST. Benzylcarbamate. [Link]

-

Journal of Organic Chemistry. Three-Way Chemodivergent Derivatization of Non-Activated 2‑Arylphenyl Benzyl Ethers. [Link]

-

SpectraBase. 4-Benzyl-N-(2-formylphenyl)benzamide. [Link]

-

Wikipedia. Benzyl carbamate. [Link]

-

NIH. Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. [Link]

-

Grokipedia. Benzyl carbamate. [Link]

-

PubChem. Benzyl phenylcarbamate. [Link]

-

MDPI. Synthesis and Fungicidal Activity of 1-(Carbamoylmethyl)-2-aryl-3,1-benzoxazines. [Link]

-

International Journal of Pharmaceutical Sciences and Research. A CONVENIENT SYNTHESIS AND BIOCIDAL ACTIVITY OF (N-ALKYL/ARYL SULPHONAMIDO)-4H-BENZ [d] OXAZIN-2-ONE DERIVATIVES. [Link]

-

ResearchGate. Synthesis and Fungicidal Activity of 1-(Carbamoylmethyl)-2-aryl-3,1-benzoxazines. [Link]

-

NIST. Benzylcarbamate. [Link]

-

NIH. Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H). [Link]

-

ResearchGate. Convenient Synthesis of N-alkyl-3,1-Benzoxazin-2-ones from Carbamate Protected Anthranil Aldehydes and Ketones via One-step Alkylation/Alkoxy Rearrangement. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. The mechanism of the rearrangement of β-acyloxyalkyl radicals. [Link]

-

Beilstein Journals. Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. [Link]

-

MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Gas-phase carbanion rearrangements. Deprotonated benzyl and allyl ethers. [Link]

Sources

- 1. 127506-06-3|this compound|BLD Pharm [bldpharm.com]

- 2. 127506-06-3 CAS Manufactory [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C15H13NO3 | CID 14543064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Convenient synthesis of N -alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearran ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00812F [pubs.rsc.org]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Spectroscopic Profile of Benzyl (2-formylphenyl)carbamate: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Benzyl (2-formylphenyl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are explained to ensure both technical accuracy and field-proven insights.

Introduction: The Structural Significance of this compound

This compound is a bifunctional organic molecule of significant interest in synthetic chemistry. Its structure incorporates a carbamate linkage, a versatile functional group in medicinal chemistry and materials science, and an aromatic aldehyde, a key precursor for a multitude of chemical transformations. Accurate spectroscopic characterization is paramount to confirm its identity and purity, which are critical for its application in further synthetic endeavors. This guide provides a detailed examination of its spectroscopic signature.

The molecular structure of this compound, presented below, dictates its characteristic spectroscopic behavior. The interplay between the benzyl carbamate and the ortho-formylphenyl moieties gives rise to a unique set of signals in NMR, distinct vibrational modes in IR, and specific fragmentation patterns in MS.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The vibrational frequencies of specific bonds are sensitive to their environment, providing a molecular fingerprint.

Experimental Protocol: Acquiring the IR Spectrum

A common and effective method for analyzing solid samples like this compound is the Potassium Bromide (KBr) pellet technique.[1][2]

Step-by-Step Methodology:

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous KBr (100-200 mg) in an agate mortar and pestle.

-

Pellet Formation: The resulting powder is compressed in a die under high pressure to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of a blank KBr pellet is typically acquired first to correct for any atmospheric and instrumental variations.[2]

Data Presentation and Interpretation

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its key functional groups.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3288 | N-H Stretch (carbamate) | Medium |

| 1726 | C=O Stretch (carbamate ester) | Strong |

| 1670 | C=O Stretch (aldehyde) | Strong |

| 1609, 1533, 1453 | C=C Stretch (aromatic) | Medium |

| 1239 | C-O Stretch (ester) | Strong |

Data sourced from Acta Crystallographica Section E.[3]

The presence of a sharp band at 3288 cm⁻¹ is indicative of the N-H stretching vibration of the carbamate group. The two strong carbonyl absorptions at 1726 cm⁻¹ and 1670 cm⁻¹ are diagnostic for the carbamate ester and the aromatic aldehyde, respectively. The distinct aromatic C=C stretching vibrations are observed in the 1609-1453 cm⁻¹ region. The strong band at 1239 cm⁻¹ corresponds to the C-O stretching of the ester functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure elucidation.

Experimental Protocol: NMR Sample Preparation and Analysis

High-resolution NMR spectra are typically acquired in a suitable deuterated solvent.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]

-

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Predicted ¹H NMR Data and Interpretation

Based on the structure of this compound and data from analogous compounds, the following ¹H NMR chemical shifts are predicted.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.9 | s | 1H | Aldehyde proton (-CHO) |

| ~8.5 - 7.2 | m | 9H | Aromatic protons (benzyl and phenyl rings) |

| ~5.2 | s | 2H | Benzylic protons (-CH₂-) |

| ~9.0 (broad) | s | 1H | Carbamate proton (-NH-) |

The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group. The aromatic protons will appear as a complex multiplet. The benzylic protons will likely be a sharp singlet, and the carbamate proton will appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Predicted ¹³C NMR Data and Interpretation

The ¹³C NMR spectrum will provide information on all the unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehyde carbonyl carbon (-CHO) |

| ~153 | Carbamate carbonyl carbon (-NHCOO-) |

| ~140 - 120 | Aromatic carbons |

| ~67 | Benzylic carbon (-CH₂-) |

The aldehyde carbonyl carbon is expected at a very downfield chemical shift. The carbamate carbonyl will be at a slightly more upfield position. The aromatic carbons will resonate in the typical range of 120-140 ppm, and the benzylic carbon will appear around 67 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol: Mass Spectrometry Analysis

Electron Ionization (EI) is a common technique for the mass analysis of relatively small organic molecules.

Step-by-Step Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum and Fragmentation Analysis

The molecular weight of this compound (C₁₅H₁₃NO₃) is 255.27 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 255. Key fragmentation pathways for aromatic aldehydes and benzyl carbamates will dictate the observed fragment ions.[5][6]

| m/z | Proposed Fragment Ion |

| 255 | [M]⁺ (Molecular ion) |

| 226 | [M - CHO]⁺ |

| 148 | [M - C₇H₇O]⁺ |

| 121 | [C₇H₅O₂]⁺ (2-formylphenoxycarbonyl ion) |

| 108 | [C₇H₈O]⁺ (benzyl alcohol radical cation) |

| 91 | [C₇H₇]⁺ (tropylium ion) |

The fragmentation is likely to be initiated by cleavage of the relatively weak bonds, such as the C-O bond of the benzyl ester and the C-C bond of the formyl group. The formation of the tropylium ion at m/z 91 is a very common and stable fragment for benzyl-containing compounds.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The combination of IR, NMR, and MS provides a comprehensive and unambiguous characterization of this compound. The infrared spectrum confirms the presence of the key functional groups: the N-H and C=O of the carbamate, the aldehydic C=O, and the aromatic rings. ¹H and ¹³C NMR spectroscopy would provide detailed information about the proton and carbon environments, allowing for the complete assignment of the molecular structure. Mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns that are consistent with the proposed structure. This detailed spectroscopic guide serves as a valuable resource for researchers, ensuring the confident identification and utilization of this important synthetic intermediate.

References

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Retrieved from [Link]

-

University of California, Irvine. Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

-

Acta Crystallographica Section E: Crystallographic Communications. Benzyl N-(2-formylphenyl)carbamate. (2007). Retrieved from [Link]

-

NPTEL. Lecture 25 : Mass and Infrared Spectrocopies. (n.d.). Retrieved from [Link]

-

University of Colorado Boulder. Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

MDPI. Diethyl (5-Benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate. (2022). Retrieved from [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Retrieved from [Link]

-

NIST WebBook. Benzylcarbamate. (n.d.). Retrieved from [Link]

-

PubChem. This compound. (n.d.). Retrieved from [Link]

Sources

Crystal structure of Benzyl (2-formylphenyl)carbamate

An In-Depth Technical Guide to the Crystal Structure of Benzyl (2-formylphenyl)carbamate

Abstract

This technical guide provides a comprehensive analysis of the synthesis, crystallization, and single-crystal X-ray diffraction study of this compound. The document is intended for researchers, scientists, and professionals in drug development and materials science. We delve into the detailed experimental protocols, offering insights into the causality behind methodological choices. The molecular structure is characterized by a significant intramolecular N—H⋯O hydrogen bond, which dictates its conformation. The crystal packing is further stabilized by weak C—H⋯π interactions, forming a cohesive supramolecular architecture. All crystallographic data, molecular interactions, and experimental workflows are presented in detail, adhering to the highest standards of scientific integrity and providing a self-validating framework for understanding this compound's solid-state structure.

Introduction

This compound, with the chemical formula C₁₅H₁₃NO₃, is a significant organic compound that serves as a versatile intermediate in synthetic chemistry.[1] The carbamate functional group is a prevalent structural motif in medicinal chemistry, known for enhancing the biological activity and pharmacokinetic properties of various compounds.[2] Carbamate derivatives are integral to the synthesis of numerous therapeutic agents, including antiepileptics and HIV-integrase inhibitors.[2][3]

The benzyl carbamate moiety, in particular, is widely employed as a protecting group for amines in multi-step organic synthesis due to its stability and selective cleavability.[4] The presence of a formyl group ortho to the carbamate linkage in the title compound introduces a reactive site for further molecular elaboration, making it a valuable precursor for constructing more complex heterocyclic systems, such as 3,1-benzoxazin-2-ones.[5]

Understanding the precise three-dimensional arrangement of atoms and molecules in the solid state is paramount for predicting a compound's physical properties, stability, and potential polymorphism. Single-crystal X-ray diffraction stands as the definitive method for elucidating this structure. This guide provides an in-depth examination of the crystal structure of this compound, detailing the synthesis, crystallization, and crystallographic analysis. We will explore the nuanced interplay of intramolecular and intermolecular forces that govern its molecular conformation and crystal packing.

Synthesis and Crystallization

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. This section outlines the robust protocols for achieving both.

Synthesis of this compound

The synthesis is predicated on the nucleophilic attack of the amine group of 2-aminobenzaldehyde on the electrophilic carbonyl carbon of benzyl chloroformate. The use of a weak base is critical to neutralize the HCl generated in situ, driving the reaction to completion without promoting unwanted side reactions.

Experimental Protocol:

-

Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzaldehyde (5.0 mmol) in anhydrous dichloromethane (DCM, 20 mL). The choice of DCM as a solvent is strategic due to its inertness and ability to dissolve both the starting material and the product, facilitating a homogeneous reaction environment.

-

Base Addition: Add triethylamine (5.5 mmol, 1.1 equivalents) to the solution. Triethylamine acts as an acid scavenger, sequestering the HCl byproduct that would otherwise protonate the starting amine, rendering it non-nucleophilic.

-

Acylation Step: Cool the flask to 0 °C in an ice bath. This temperature control is crucial to moderate the exothermic reaction and prevent potential side-product formation. Add benzyl chloroformate (5.0 mmol) dropwise to the stirred solution over 15 minutes.[1]

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification:

-

Quench the reaction by adding 20 mL of distilled water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL) to remove residual water and inorganic salts.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product is purified by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to yield this compound as a crystalline solid.

-

Synthesis Workflow Diagram:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Convenient synthesis of N -alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearran ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00812F [pubs.rsc.org]

An In-depth Technical Guide to the Solubility and Stability of Benzyl (2-formylphenyl)carbamate

Introduction

Benzyl (2-formylphenyl)carbamate is a molecule of significant interest in contemporary drug discovery and development, integrating key structural motifs that are prevalent in a wide array of pharmacologically active agents. Its unique architecture, featuring a carbamate linkage, an aromatic phenyl ring, and a reactive aldehyde group, presents a distinct physicochemical profile that necessitates a thorough understanding for its effective application. This guide provides a comprehensive exploration of the solubility and stability of this compound, offering both theoretical predictions and detailed experimental protocols. The insights contained herein are intended to empower researchers, scientists, and drug development professionals to adeptly handle, formulate, and analyze this compound, thereby accelerating research and development timelines.

I. Physicochemical Properties and Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. The principle of "like dissolves like" provides a foundational framework for predicting the solubility of this compound.[1] The molecule's structure suggests a nuanced solubility profile, characterized by both polar and non-polar features.

Predicted Solubility

-

Aqueous Solubility: The presence of a carbamate group, capable of acting as a hydrogen bond donor and acceptor, along with the polar aldehyde group, suggests some potential for aqueous solubility. However, the molecule also possesses two aromatic rings, which are non-polar and will significantly limit its solubility in water. Therefore, this compound is predicted to be poorly soluble in water.

-

Organic Solvent Solubility: The significant non-polar character imparted by the benzyl and phenyl rings indicates that the compound will exhibit good solubility in a range of organic solvents. This is expected to include common solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetone, ethyl acetate, and dichloromethane. Solubility in alcohols like methanol and ethanol is also anticipated to be favorable.

A more quantitative prediction of solubility can be achieved through computational methods such as Quantitative Structure-Property Relationship (QSPR) models, which correlate molecular descriptors with physicochemical properties.[2][3][4][5]

Experimental Determination of Solubility

A systematic approach to experimentally determine the solubility of this compound is essential for accurate formulation development.

Table 1: Proposed Solvents for Solubility Determination

| Solvent Class | Specific Solvents | Expected Solubility | Rationale |

| Aqueous | Purified Water | Low | Predominantly non-polar character. |

| 0.1 M Hydrochloric Acid | Low | The compound lacks a strongly basic functional group for salt formation. | |

| 0.1 M Sodium Hydroxide | Low to Moderate | The carbamate N-H proton is weakly acidic and may show increased solubility at high pH. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent solvent for a wide range of organic molecules. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO in its solvating properties. | |

| Acetonitrile (ACN) | Moderate to High | Good for compounds with moderate polarity. | |

| Polar Protic | Methanol | High | Capable of hydrogen bonding with the carbamate and aldehyde groups. |

| Ethanol | High | Similar to methanol. | |

| Non-polar | Dichloromethane (DCM) | High | Effective for dissolving non-polar compounds. |

| Hexane | Low | Unlikely to dissolve the polar functional groups of the molecule. |

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent from Table 1.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to pellet the excess solid.

-

Quantification: Carefully withdraw a known volume of the supernatant, dilute it with a suitable solvent, and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

II. Stability Profile and Degradation Pathways

Understanding the chemical stability of this compound is paramount for ensuring its quality, safety, and efficacy throughout its lifecycle. Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guidelines, provide a systematic way to investigate the intrinsic stability of a drug substance.[6][7][8][9] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[9]

Predicted Stability and Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be anticipated:

-

Hydrolytic Degradation: The carbamate ester linkage is susceptible to hydrolysis under both acidic and basic conditions.[10][11][12]

-

Acid-catalyzed hydrolysis: This would likely cleave the carbamate bond to yield benzyl alcohol, 2-aminobenzaldehyde, and carbon dioxide.

-

Base-catalyzed hydrolysis: This is also expected to break the carbamate bond, leading to the same primary degradation products. The rate of hydrolysis is generally pH-dependent.[10]

-

-

Oxidative Degradation: The aldehyde group is prone to oxidation, which would convert it to a carboxylic acid, forming Benzyl (2-carboxyphenyl)carbamate.[13][14][15] Strong oxidizing agents can further degrade the molecule.

-

Photolytic Degradation: Aromatic aldehydes and carbamates can be susceptible to degradation upon exposure to light.[16][17] The aromatic rings can absorb UV radiation, potentially leading to the formation of radical species and subsequent degradation products.

-

Thermal Degradation: At elevated temperatures, carbamates can undergo thermal decomposition.[18][19][20][21][22] The likely pathway would involve the cleavage of the carbamate bond.

Below is a diagram illustrating the potential degradation pathways of this compound.

Caption: Predicted degradation pathways of this compound.

Experimental Protocol for Forced Degradation Studies

A comprehensive forced degradation study should be conducted to experimentally verify the predicted degradation pathways and to develop a stability-indicating analytical method.

Protocol 2: Forced Degradation Study

-

Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

-

Stress Conditions: Expose the sample solutions to the following stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound and a solution at 60°C for 7 days.

-

Photolytic Degradation: Expose the solid compound and a solution to UV light (254 nm) and visible light as per ICH Q1B guidelines (minimum of 1.2 million lux hours and 200 watt hours/square meter).[7] A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method.

Table 2: Summary of Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |

| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 4 hours |

| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |

| Thermal (Dry) | - | 60°C | 7 days |

| Thermal (Solution) | - | 60°C | 7 days |

| Photolytic | UV & Visible Light | Room Temperature | Per ICH Q1B |

III. Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for accurately quantifying the decrease of the active substance and the formation of degradation products. HPLC is the most common technique for this purpose.[23][24][25]

HPLC Method Development

The goal is to develop an HPLC method that can separate the parent compound, this compound, from all potential degradation products.

Protocol 3: Development of a Stability-Indicating HPLC Method

-

Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase Selection: Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: Utilize a photodiode array (PDA) detector to monitor the elution at multiple wavelengths and to assess peak purity.

-

Method Optimization: Inject the stressed samples and optimize the gradient, flow rate, and column temperature to achieve adequate resolution between all peaks.

-

Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Below is a workflow diagram for the development and validation of a stability-indicating HPLC method.

Caption: Workflow for stability-indicating HPLC method development.

IV. Conclusion

This technical guide provides a comprehensive overview of the predicted solubility and stability of this compound, grounded in established chemical principles. The detailed experimental protocols offer a clear roadmap for researchers to empirically determine these critical parameters. A thorough understanding of the physicochemical properties of this molecule is essential for its successful translation from a promising lead compound to a viable therapeutic agent. The methodologies outlined herein will enable the development of robust formulations and analytical methods, ensuring the quality and reliability of data generated in preclinical and clinical studies.

References

- Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2546.

- ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

- ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

- Khan, A. M., & Yalkowsky, S. H. (2014). Predicting the solubility of organic compounds: a review. Journal of Pharmaceutical Sciences, 103(8), 2245-2266.

- Larive, C. K., Lunte, S. M., & Zhong, M. (2015). Handbook of HPLC. CRC press.

- Pala, M., & Tabrizi, M. A. (2023). QSPR Prediction of Aqueous Solubility of Organic Compounds: Active Pharmaceutical Ingredients and Excipients. In 2023 15th International Conference on Advanced Computer Information Technologies (ACIT) (pp. 1-5). IEEE.

- Patel, K., & Dedania, Z. (2021). Forced Degradation Studies: Regulatory Considerations and Implementation. Journal of Pharmaceutical Sciences and Research, 13(2), 116-121.

- Rani, S., & Singh, R. (2020). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Applied Pharmaceutics, 12(5), 34-40.

- RSC. (n.d.). Oxidation of aldehydes and ketones. Chemguide.

- Sinko, P. J. (2020). Martin's Physical Pharmacy and Pharmaceutical Sciences. Lippincott Williams & Wilkins.

- University of Toronto. (n.d.). Solubility of Organic Compounds.

- Völgyi, G., Baka, E., & Takács-Novák, K. (2010). Experimental and theoretical studies on the pH-dependent solubility of aripiprazole. Journal of Pharmaceutical and Biomedical Analysis, 51(3), 643-650.

- Waterloo, University of. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Zanon, J., & Alves, G. M. (2007). Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. Journal of the Brazilian Chemical Society, 18, 265-271.

Sources

- 1. chem.ws [chem.ws]

- 2. mdpi.com [mdpi.com]

- 3. Duality of Simplicity and Accuracy in QSPR: A Machine Learning Framework for Predicting Solubility of Selected Pharmaceutical Acids in Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. QSPR Prediction of Aqueous Solubility of Organic Compounds: Active Pharmaceutical Ingredients and Excipients | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 5. researchgate.net [researchgate.net]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. ijcrt.org [ijcrt.org]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cecas.clemson.edu [cecas.clemson.edu]

- 11. Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. 19.3 Oxidation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. Aldehydes as powerful initiators for photochemical transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degradation kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. NEMI Method Summary - 531.1 [nemi.gov]

The Pivotal Role of the Carbamate Group in the Reactivity and Application of Benzyl (2-formylphenyl)carbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (2-formylphenyl)carbamate is a molecule of significant interest in synthetic organic chemistry and drug discovery, primarily owing to the intricate interplay between its constituent functional groups. The carbamate moiety, often perceived merely as a protecting group, plays a multifaceted and directive role in modulating the reactivity of the ortho-formyl group. This guide elucidates the critical functions of the carbamate group, encompassing intramolecular interactions, its role as a precursor to reactive intermediates, and its utility in the synthesis of diverse heterocyclic scaffolds. Through a detailed exploration of its structural features, mechanistic pathways, and synthetic applications, this document provides a comprehensive resource for professionals engaged in the fields of chemical synthesis and medicinal chemistry.

Introduction: Beyond a Simple Protecting Group

The utility of the carbamate functional group, particularly the benzyloxycarbonyl (Cbz) group, as a robust protecting strategy for amines is well-established in organic synthesis.[1] However, in the context of this compound, its role transcends this conventional function. The strategic placement of the carbamate ortho to a formyl group on an aromatic ring gives rise to a unique chemical environment where the two functionalities engage in a synergistic interplay. This interaction dictates the molecule's conformation, influences the electrophilicity of the aldehyde, and provides a pathway for elegant and efficient construction of complex heterocyclic systems. This guide will delve into the nuanced roles of the carbamate group in this specific molecular architecture, highlighting its importance as a key control element in chemical transformations.

Structural and Physicochemical Properties

The chemical behavior of this compound is fundamentally governed by its three-dimensional structure and the electronic properties of its functional groups.

Crystal Structure and Intramolecular Interactions

X-ray crystallographic analysis of this compound reveals a key structural feature: the presence of an intramolecular hydrogen bond between the carbamate N-H proton and the oxygen atom of the formyl group.[2] This interaction plays a significant role in establishing the molecule's conformation in the solid state.[2] This hydrogen bond likely persists in non-polar solvents, influencing the molecule's reactivity in solution by holding the two functional groups in close proximity.

Table 1: Key Crystallographic Data for this compound [2]

| Parameter | Value |

| Chemical Formula | C₁₅H₁₃NO₃ |

| Molecular Weight | 255.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.5862 (8) |

| b (Å) | 6.7950 (4) |

| c (Å) | 15.8427 (10) |

| β (°) | 108.386 (1) |

| Intramolecular N-H···O distance (Å) | --- |

Spectroscopic Characteristics

The infrared (IR) spectrum of this compound displays characteristic absorption bands that confirm the presence of both the carbamate and formyl functionalities.

Table 2: Key IR Absorption Bands for this compound [2]

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretch |

| 1726 | C=O stretch (carbamate) |

| 1670 | C=O stretch (aldehyde) |

| 1609, 1533, 1453 | Aromatic C=C stretch |

| 1239 | C-O stretch |

The presence of the intramolecular hydrogen bond can influence the vibrational frequencies of both the N-H and C=O (formyl) groups, often leading to a shift to lower wavenumbers compared to analogous compounds lacking this interaction.

The Directive Role of the Carbamate Group in Chemical Transformations

The carbamate group in this compound is not a passive bystander; it actively participates in and directs the course of chemical reactions involving the adjacent formyl group. This directive influence is most prominently observed in cyclization reactions, often proceeding through the formation of a key reactive intermediate.

The N-Acyliminium Ion: A Key Reactive Intermediate

Under acidic conditions, or in the presence of a Lewis acid, the carbamate group can be activated to form a highly electrophilic N-acyliminium ion.[3][4] The formation of this intermediate is a pivotal step in many of the cyclization reactions of this compound.

The generation of the N-acyliminium ion can be initiated by protonation or coordination of a Lewis acid to the carbamate carbonyl oxygen, followed by loss of a leaving group or by reaction of the formyl group to generate a transient species that facilitates cyclization.

Caption: Synthetic Pathway to N-Alkyl-3,1-benzoxazin-2-ones.

This reaction highlights the carbamate group's dual role: first as a protecting group for the amine, and second as a reactive handle that enables the construction of a new heterocyclic ring.

Synthetic Applications and Relevance in Drug Discovery

The unique reactivity profile of this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds that are of interest in medicinal chemistry and materials science.

Precursor to Quinazolines and Related Heterocycles

While direct synthesis of quinazolines from this compound requires deprotection of the carbamate to liberate the free amine, the carbamate serves as a stable and easily handled precursor to the often less stable 2-aminobenzaldehyde. The synthesis of quinazolines from 2-aminobenzaldehyde derivatives is a well-established and versatile method for accessing this privileged heterocyclic scaffold. [5][6][7]

Access to Benzoxazinones

As detailed previously, this compound is an excellent starting material for the synthesis of 3,1-benzoxazin-2-ones. [8]These heterocycles are present in a number of biologically active natural products and pharmaceutical agents. [8]The ability to construct this ring system efficiently from a readily available precursor underscores the synthetic utility of the title compound.

Experimental Protocols

The following protocols are illustrative of the synthesis and reactivity of this compound.

Synthesis of this compound

[2] Step-by-Step Methodology:

-

Dissolve 2-aminobenzaldehyde (1.0 eq) in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution in an ice bath.

-

Add N,N-diisopropylethylamine (DIPEA) (1.0 eq) dropwise to the stirred solution.

-

Slowly add benzyl chloroformate (1.0 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Caption: Synthetic Scheme for this compound.

Synthesis of N-Prenyl-3,1-benzoxazin-2-one from this compound

[8] Step-by-Step Methodology:

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF), add a base such as sodium hydride (NaH) at 0 °C.

-

Add prenyl bromide (1.5 eq) to the reaction mixture.

-

Stir the reaction at room temperature for several hours, monitoring by TLC.

-

The reaction proceeds via N-alkylation followed by an intramolecular cyclization and alkoxy rearrangement.

-

Work up the reaction by quenching with a proton source (e.g., water or saturated ammonium chloride solution) and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield the N-prenyl-3,1-benzoxazin-2-one.

Conclusion

The carbamate group in this compound is far more than a simple amine protecting group. Its strategic placement ortho to a formyl group enables a powerful intramolecular hydrogen bond that influences the molecule's conformation and reactivity. This proximity facilitates intramolecular cyclization reactions, often through the formation of a highly reactive N-acyliminium ion intermediate. This unique interplay between the carbamate and formyl groups provides a versatile and efficient platform for the synthesis of valuable heterocyclic scaffolds, such as benzoxazinones, which are of significant interest in drug discovery and development. A thorough understanding of the directive role of the carbamate group in this molecular context is crucial for harnessing its full synthetic potential.

References

-

Walji, D. V. B., Storey, J. M. D., & Harrison, W. T. A. (2007). Benzyl N-(2-formylphenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 63(4), o2120–o2121. [Link]

-

Convenient synthesis of N-alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearrangement. Organic & Biomolecular Chemistry, (2023). [Link]

-

Quinazoline synthesis. Organic Chemistry Portal. [Link]

-

Yao, X., et al. (2021). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 9, 738021. [Link]

-

Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

-

Carbamate Protective Groups. Chem-Station. (2014). [Link]

-

Maryanoff, B. E., Zhang, H.-C., Cohen, J. H., Turchi, I. J., & Maryanoff, C. A. (2004). Cyclizations of N-Acyliminium Ions. Chemical Reviews, 104(3), 1431–1628. [Link]

-

Benzyl carbamate. PubChem. [Link]

-

This compound. PubChem. [Link]

-

Mata, I., et al. (2012). C–H···X (X = O, N or π) interactions in benzyl carbamate. Acta Crystallographica Section C: Crystal Structure Communications, 68(Pt 3), o114–o118. [Link]

-

Speckamp, W. N., & Moolenaar, M. J. (2000). New developments in the chemistry of N-acyliminium ions and related intermediates. Tetrahedron, 56(24), 3817–3856. [Link]

-

Gnecco, D., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry, 7, 1-26. [Link]

-

Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. MDPI. (2023). [Link]

-

Synthesis of 2-Benzoxazinones (2H-1,4-Benzoxazin-2-ones). Organic Chemistry Portal. [Link]

-

A proposed mechanism for benzoxazinone synthesis. ResearchGate. [Link]

-

Benzyl carbamate. Wikipedia. [Link]

-

Basson, A. J., & McLaughlin, M. G. (2022). Recent advances in the catalytic generation of N-acyliminium ions and subsequent applications. Organic & Biomolecular Chemistry, 20(22), 4581-4597. [Link]

-

Hubert, J. C., Wieringa, J. H., & Speckamp, W. N. (1972). Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems related to alkaloids. Tetrahedron, 28(11), 2577-2589. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Convenient synthesis of N-alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Convenient synthesis of N -alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearran ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00812F [pubs.rsc.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Quinazoline synthesis [organic-chemistry.org]

- 6. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinazolinone synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

Theoretical calculations on Benzyl (2-formylphenyl)carbamate structure

An In-Depth Technical Guide: Theoretical Calculations on the Structure and Reactivity of Benzyl (2-formylphenyl)carbamate

Abstract

This compound is a molecule of significant interest due to its unique structural features, including a carbamate linkage, an aromatic aldehyde, and a flexible benzyl group. This combination of functional groups suggests a rich chemical reactivity and potential for biological interactions. Understanding the molecule's conformational preferences, electronic landscape, and interaction potential is paramount for its application in materials science and drug development. This guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural and electronic properties of this compound. We will explore the application of Density Functional Theory (DFT) for geometry optimization and reactivity prediction, Molecular Docking for simulating protein-ligand interactions, and Quantitative Structure-Activity Relationship (QSAR) modeling for predicting biological activity. This document serves as a technical resource for researchers and scientists, offering both foundational principles and practical, step-by-step protocols.

Introduction: The Rationale for Computational Scrutiny

Computational chemistry provides a powerful lens through which we can understand and predict the behavior of molecules, complementing and often guiding laboratory experiments.[1] For a molecule like this compound (C₁₅H₁₃NO₃), theoretical calculations allow us to explore its properties at an atomic level—an endeavor that is often challenging or impossible through experimental means alone.[2]

The structure features an intramolecular hydrogen bond between the carbamate N-H group and the formyl oxygen, which significantly influences its conformation.[3] This, combined with the steric and electronic effects of the benzyl and phenyl rings, creates a complex potential energy surface. Theoretical calculations are indispensable for:

-

Determining the most stable three-dimensional structure (global minimum conformation).

-

Mapping the electron distribution to identify reactive sites.

-

Predicting spectroscopic properties for comparison with experimental data.

-

Simulating its interaction with biological macromolecules to hypothesize mechanisms of action.

This guide will proceed by first establishing the molecule's ground state structure and electronic properties using DFT, followed by an exploration of its potential as a bioactive ligand through molecular docking and QSAR studies.

Part I: Unveiling Electronic Structure and Reactivity with Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust quantum mechanical method that calculates the electronic structure of molecules, offering an excellent balance between accuracy and computational cost.[4] It is particularly well-suited for studying organic molecules like carbamate derivatives.[5][6][7]

2.1. Core Objective: From Geometry to Reactivity

The primary goal of our DFT analysis is to establish a validated, low-energy conformation of this compound and use this structure to compute a series of electronic descriptors. These descriptors, in turn, allow us to predict the molecule's stability, reactivity, and kinetic properties.

2.2. Causality in Method Selection: The B3LYP/6-311+G(d,p) Approach

The choice of a specific DFT functional and basis set is critical for obtaining reliable results.

-

Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen for its proven track record in accurately modeling organic systems, including geometry, vibrational frequencies, and electronic properties.[5][8]

-

Basis Set (6-311+G(d,p)): This basis set provides a flexible description of the electron distribution. The '6-311' indicates a triple-zeta quality for valence electrons. The '+' adds diffuse functions to better describe lone pairs and anions, while '(d,p)' adds polarization functions to allow for non-spherical electron distributions, crucial for accurately modeling bonding.[6][9]

2.3. Self-Validating Protocol: Geometry Optimization and Frequency Analysis

A computational protocol must be self-validating. For structural calculations, this is a two-step process: geometry optimization followed by a frequency calculation.

Experimental Protocol: DFT Calculation Workflow

-

Initial Structure Creation: Build the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro). Ensure correct atom connectivity and initial stereochemistry.

-

Geometry Optimization:

-

Frequency Analysis:

-

Input Command: #p B3LYP/6-311+G(d,p) freq.

-

Purpose: This calculation is performed on the optimized geometry. It computes the second derivatives of the energy with respect to atomic positions.

-

Validation Check: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further structural refinement.

-

-

Result Extraction: From the output files, extract the final optimized coordinates, total electronic energy, and vibrational frequencies. The calculated IR spectrum can be compared with experimental data for validation.[5]

Visualization: DFT Workflow Diagram

Below is a diagram illustrating the logical flow of the DFT calculation process.

Caption: Workflow for obtaining a validated molecular structure using DFT.

2.4. Data Presentation: Key Electronic Properties

Once a validated structure is obtained, we can calculate critical electronic descriptors that govern reactivity.

| Descriptor | Calculated Value (a.u.) | Significance |

| Total Energy | Value | Represents the molecule's stability; lower energy indicates higher stability. |

| EHOMO | Value | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons (nucleophilicity). |

| ELUMO | Value | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | Value | ΔE = ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. A large gap implies high stability. |

| Dipole Moment | Value (Debye) | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

(Note: Actual values would be populated from the calculation output file.)

2.5. Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP)

-

FMO Analysis: The HOMO is likely localized on the electron-rich phenyl and carbamate groups, indicating these are primary sites for electrophilic attack. The LUMO is expected to be centered on the electron-deficient formyl group and the adjacent ring, marking it as the site for nucleophilic attack.[6]

-

MEP Map: This provides a visual confirmation of the FMO analysis. It maps the electrostatic potential onto the electron density surface. Red regions (negative potential) indicate electron-rich areas (e.g., carbonyl oxygens), while blue regions (positive potential) denote electron-poor areas (e.g., the formyl proton and the N-H proton), providing a clear guide to the molecule's reactive behavior.

Part II: Simulating Biological Interactions with Molecular Docking

Given that many carbamate-containing molecules act as enzyme inhibitors, molecular docking is a crucial technique to predict how this compound might bind to a protein target.[9][12] This in silico method predicts the preferred orientation and binding affinity of a ligand within a protein's active site.[13][14]

3.1. Core Objective: Predicting Binding Mode and Affinity

We aim to dock this compound into the active site of a plausible enzyme target—for this example, we'll consider Acetylcholinesterase (AChE), a common target for carbamates.[9] The goal is to obtain a binding energy score and visualize the specific intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the complex.

Experimental Protocol: Molecular Docking Workflow

-

Ligand Preparation:

-

Use the DFT-optimized structure of this compound from Part I.

-

Assign appropriate atom types and partial charges (e.g., Gasteiger charges). This is a critical step for the scoring function to work correctly.

-

-

Receptor Preparation:

-

Obtain the 3D crystal structure of the target protein (e.g., human AChE) from the Protein Data Bank (PDB).

-

Remove all non-essential components: water molecules, co-crystallized ligands, and co-factors.[14]

-

Add polar hydrogen atoms and assign partial charges to the protein atoms.

-

-

Grid Box Generation:

-

Define a 3D grid box that encompasses the entire binding site (catalytic active site) of the enzyme. The docking algorithm will confine its search for binding poses within this box.

-

-

Docking Simulation:

-

Software: AutoDock Vina, Molegro Virtual Docker, etc.[9]

-

The software will systematically explore different conformations of the ligand within the grid box, evaluating the energy of each pose using its scoring function.

-

-

Analysis of Results:

-

The primary output is a ranked list of binding poses with their corresponding binding affinity scores (typically in kcal/mol). The most negative score represents the most favorable predicted binding mode.

-

Visualize the top-ranked pose using software like PyMOL or Chimera to identify key intermolecular interactions between the ligand and protein residues. Look for hydrogen bonds, hydrophobic contacts, and π-π stacking, which are crucial for stable binding.[15]

-

Visualization: Molecular Docking Workflow Diagram

Caption: Step-by-step workflow for a typical molecular docking study.

Part III: Predicting Biological Activity with QSAR

Quantitative Structure-Activity Relationship (QSAR) modeling attempts to correlate the structural or physicochemical properties of a set of molecules with their biological activity.[16] If we had a series of related carbamate derivatives with known activities, we could build a QSAR model to predict the activity of this compound.

4.1. Core Objective: Building a Predictive Model

The goal is to develop a statistically significant mathematical equation that relates calculated molecular descriptors (independent variables) to a known biological activity (dependent variable).

QSAR Protocol Outline

-

Data Set Collection: Assemble a data set of structurally similar compounds with experimentally measured biological activity against a specific target.

-

Structure Optimization & Descriptor Calculation: For each molecule in the set, perform DFT calculations (as in Part I) to obtain a consistent, optimized geometry. From these structures, calculate a wide range of molecular descriptors (e.g., electronic, topological, quantum-chemical).[6]

-

Model Development: Use statistical software to perform multiple linear regression (MLR) or other machine learning methods to build an equation of the form:

-